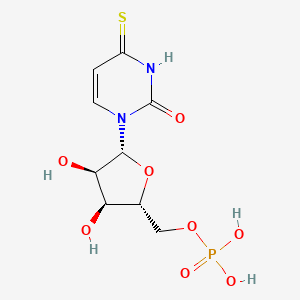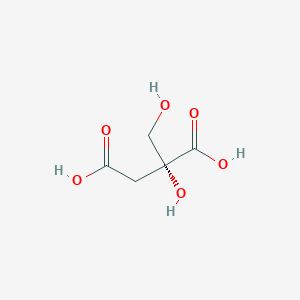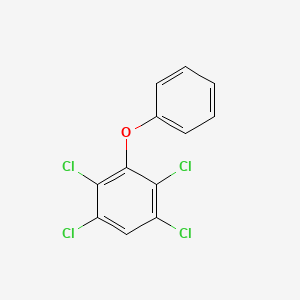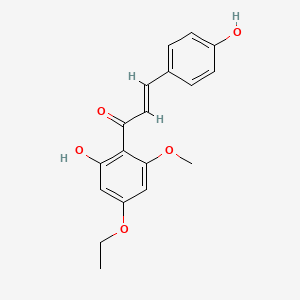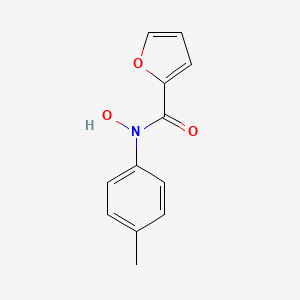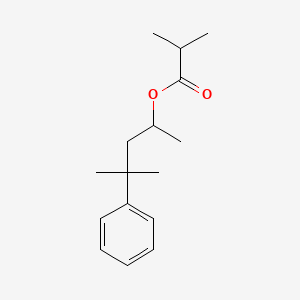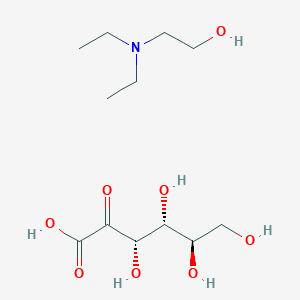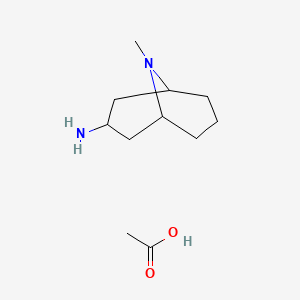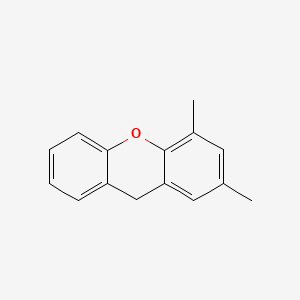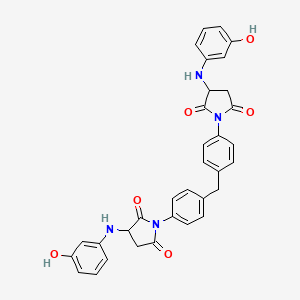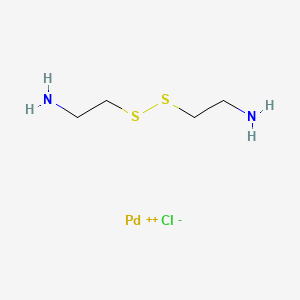
5-Octenyl acetate, (5E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Octenyl acetate, (5E)-, also known as (E)-5-Octenyl acetate, is an organic compound with the molecular formula C10H18O2. It is a carboxylic ester derived from octen-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions
5-Octenyl acetate, (5E)-, can be synthesized through the esterification of (E)-5-octen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of 5-Octenyl acetate, (5E)-, often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity .
化学反応の分析
Types of Reactions
5-Octenyl acetate, (5E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Octenoic acid
Reduction: (E)-5-Octen-1-ol
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
5-Octenyl acetate, (5E)-, has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
作用機序
The mechanism of action of 5-Octenyl acetate, (5E)-, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. This interaction is mediated by the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
類似化合物との比較
Similar Compounds
(Z)-5-Octenyl acetate: The cis isomer of 5-Octenyl acetate, (5E)-, with similar chemical properties but different spatial arrangement.
Octyl acetate: A saturated ester with a similar fruity odor but lacking the double bond present in 5-Octenyl acetate, (5E)-.
Hexyl acetate: Another ester with a shorter carbon chain, also used in the flavor and fragrance industry.
Uniqueness
5-Octenyl acetate, (5E)-, is unique due to its specific (E)-configuration, which influences its olfactory properties and reactivity. The presence of the double bond in the (E)-configuration imparts distinct chemical and sensory characteristics compared to its isomers and other similar compounds .
特性
CAS番号 |
71978-07-9 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
[(E)-oct-5-enyl] acetate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h4-5H,3,6-9H2,1-2H3/b5-4+ |
InChIキー |
NBYQSRDPBAVRDT-SNAWJCMRSA-N |
異性体SMILES |
CC/C=C/CCCCOC(=O)C |
正規SMILES |
CCC=CCCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


